molecular formula C21H26N2O4S B11601978 ethyl {2-[(Z)-(1-cyclohexyl-3-methyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate

ethyl {2-[(Z)-(1-cyclohexyl-3-methyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate

Cat. No.: B11601978
M. Wt: 402.5 g/mol
InChI Key: NZGKXLKMPJWQLN-LGMDPLHJSA-N
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Description

ETHYL 2-(2-{[(4Z)-1-CYCLOHEXYL-3-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE is a complex organic compound with a unique structure that includes a cyclohexyl group, a phenoxy group, and an imidazolidinone moiety

Preparation Methods

The synthesis of ETHYL 2-(2-{[(4Z)-1-CYCLOHEXYL-3-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE typically involves multiple steps. One common method includes the reaction of a cyclohexyl-substituted imidazolidinone with a phenoxyacetic acid derivative under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of catalysts and controlled temperatures .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

ETHYL 2-(2-{[(4Z)-1-CYCLOHEXYL-3-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

ETHYL 2-(2-{[(4Z)-1-CYCLOHEXYL-3-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H26N2O4S

Molecular Weight

402.5 g/mol

IUPAC Name

ethyl 2-[2-[(Z)-(1-cyclohexyl-3-methyl-5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]acetate

InChI

InChI=1S/C21H26N2O4S/c1-3-26-19(24)14-27-18-12-8-7-9-15(18)13-17-20(25)23(21(28)22(17)2)16-10-5-4-6-11-16/h7-9,12-13,16H,3-6,10-11,14H2,1-2H3/b17-13-

InChI Key

NZGKXLKMPJWQLN-LGMDPLHJSA-N

Isomeric SMILES

CCOC(=O)COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)N2C)C3CCCCC3

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1C=C2C(=O)N(C(=S)N2C)C3CCCCC3

Origin of Product

United States

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